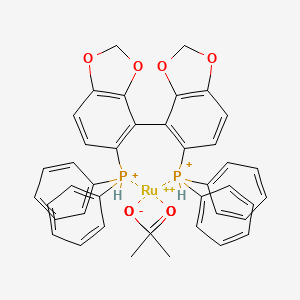

(R)-Ru(OAc)2(SEGPHOS)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-Ru(OAc)2(SEGPHOS)” is a catalyst used in asymmetric reactions. It can be used to prepare highly chemo, enantio, and diastereoselective primary β-amino lactams by asymmetric reductive amination of racemic β-keto lactams .

Synthesis Analysis

The synthesis of optically active atropisomeric anilides through catalytic asymmetric N-Arylation reaction has been reported . In the presence of ®-DTBM-SEGPHOS-Pd(OAc)2 catalyst, N-arylation of ortho-tert-butyl-NH-anilides with 4-nitroiodobenzene proceeds with high enantioselectivity .Aplicaciones Científicas De Investigación

Circularly Polarized Persistent Luminescence (CPPL)

Circularly polarized persistent luminescence refers to the selective polarization emission nature in luminophores. In the case of “®-Ru(OAc)₂(SEGPHOS),” researchers have achieved an unprecedented colorful CPPL through an exclusive crystalline framework. Here’s how it works:

Mechanism: By in-situ photo-implanting radical ion-pairs into axial chiral crystals, a double-module decay strategy is employed. It combines stable triplet emission from neutral diphosphine and doublet radiance from photogenic radicals. The asymmetric electron migration environment and hybrid n-π*, π-π* instincts contribute to afterglow and radical radiance at ambient conditions .

Optically Active Tertiary Propargylic Alcohols

“®-Ru(OAc)₂(SEGPHOS)” also finds applications in asymmetric synthesis. Specifically, it catalyzes the kinetic resolution of optically active tertiary propargylic alcohols. These alcohols serve as valuable building blocks in organic synthesis. The catalytic strategy involves enantioselective alkynylation of methyl ketones, trifluoromethyl ketones, and α-carbonyl ketones .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of the compound ®-Ru(OAc)2(SEGPHOS) is the catalytic process of asymmetric reactions . It is a ruthenium catalyst used for asymmetric hydrogenation of olefins . The compound interacts with its targets to facilitate chemical reactions, particularly those involving the addition of hydrogen (H2) across double or triple bonds .

Mode of Action

®-Ru(OAc)2(SEGPHOS) acts as a chiral ligand in the catalytic process. It binds to the metal center of the catalyst, thereby inducing asymmetry in the catalyst’s active site . This asymmetry allows the catalyst to preferentially facilitate the formation of one enantiomer over the other in a chemical reaction, resulting in a chiral product .

Biochemical Pathways

The compound ®-Ru(OAc)2(SEGPHOS) is involved in various biochemical pathways, particularly those related to the synthesis of chiral molecules . For instance, it is used in the nickel-catalyzed asymmetric α-arylation and heteroarylation of ketones with chloroarenes, and the enantioselective synthesis of dihydrobenzofurans and dihydronaphthofurans via olefin isomerization/enantioselective intramolecular Alder-ene reaction of enynes . The downstream effects of these pathways include the production of chiral molecules, which are important in many areas of chemistry and biology.

Pharmacokinetics

In the context of its use in chemical reactions, the compound is known to be stable under the reaction conditions .

Result of Action

The primary result of the action of ®-Ru(OAc)2(SEGPHOS) is the facilitation of asymmetric reactions, leading to the production of chiral molecules . These chiral molecules can have significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Propiedades

IUPAC Name |

[4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28O4P2.2C2H4O2.Ru/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;2*1-2(3)4;/h1-24H,25-26H2;2*1H3,(H,3,4);/q;;;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGLLIGZFQVMBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].C1OC2=C(O1)C(=C(C=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H36O8P2Ru+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2384530.png)

![2-Fluorothieno[3,2-d]pyrimidine](/img/structure/B2384542.png)

![Imidazo[1,5-b]pyridazine](/img/structure/B2384543.png)

![3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2384545.png)

![Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride](/img/structure/B2384551.png)